molecular formula C13H14BrN3O B11415613 2-((3-bromophenyl)amino)-6-propylpyrimidin-4(3H)-one

2-((3-bromophenyl)amino)-6-propylpyrimidin-4(3H)-one

Cat. No.: B11415613
M. Wt: 308.17 g/mol
InChI Key: IBKTWYNLSMIRLA-UHFFFAOYSA-N
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Description

2-[(3-BROMOPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromophenyl group attached to an amino-dihydropyrimidinone core, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BROMOPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and propyl acetoacetate.

    Condensation Reaction: The initial step involves the condensation of 3-bromoaniline with propyl acetoacetate under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the dihydropyrimidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-BROMOPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The dihydropyrimidinone ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-[(3-BROMOPHENYL)AMINO]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

2-(3-bromoanilino)-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14BrN3O/c1-2-4-10-8-12(18)17-13(15-10)16-11-6-3-5-9(14)7-11/h3,5-8H,2,4H2,1H3,(H2,15,16,17,18)

InChI Key

IBKTWYNLSMIRLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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